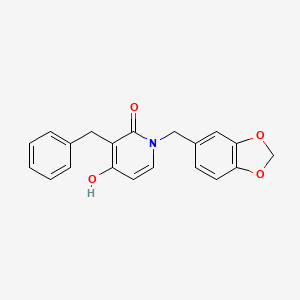

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone

Vue d'ensemble

Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a complex organic compound that features a benzodioxole ring, a benzyl group, and a hydroxy-pyridinone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone typically involves multiple steps. One common route starts with the preparation of the benzodioxole ring, followed by the introduction of the benzyl group and the hydroxy-pyridinone moiety. Key steps may include:

Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

Introduction of the Benzyl Group: Benzylation reactions often involve the use of benzyl halides in the presence of a base.

Formation of the Hydroxy-Pyridinone Moiety: This step may involve cyclization reactions using appropriate precursors and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole positions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Benzyl halides, alkylating agents, or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could yield alcohols or amines.

Applications De Recherche Scientifique

Anticancer Potential

One of the most promising applications of this compound is in medicinal chemistry , particularly as an anticancer agent . Research indicates that it may inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that derivatives of pyridinone compounds can exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as topoisomerases and kinases , which are crucial in cancer therapy. The inhibition of these enzymes can lead to the cessation of tumor growth and proliferation.

Development of New Materials

In materials science, the unique structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone makes it a candidate for developing new materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions suggests potential applications in creating sensors or catalysts .

Protein Interaction Studies

The compound is also utilized in biological research to study protein interactions and enzyme mechanisms. Its structural features allow it to serve as a probe in biochemical assays, helping researchers understand the dynamics of enzyme-substrate interactions.

Antioxidant Activity

Preliminary studies indicate that this compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. The hydroxy group present in its structure is often associated with antioxidant activity, making it a subject of interest for further research.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyridinones similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting potential for development into therapeutic agents .

Case Study 2: Material Applications

Research conducted at a leading materials science institute explored the synthesis of polymer composites incorporating this compound. The findings indicated enhanced mechanical properties and thermal stability compared to traditional materials, indicating its potential application in advanced material development .

Mécanisme D'action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The benzodioxole and pyridinone moieties are crucial for its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-quinolinone

- 1-(1,3-Benzodioxol-5-yl)-3-benzyl-4-hydroxy-2(1H)-isoquinolinone

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzodioxole moiety, a benzyl group, and a hydroxy-pyridinone framework, which may contribute to its diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name is 1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one. Its molecular formula is , with a molecular weight of 351.36 g/mol. The structural representation is as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes and signaling pathways involved in tumor proliferation. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase and modulation of the cell cycle.

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It acts as an inhibitor of certain kinases and phosphatases, which play critical roles in cellular signaling and metabolism. This inhibition can lead to altered cellular responses and may provide therapeutic benefits in diseases where these enzymes are dysregulated.

Antioxidant Activity

Additionally, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, contributing to its potential protective effects against various diseases associated with oxidative damage .

Study on Anticancer Effects

A study conducted by researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with IC50 values indicating effective inhibition at low micromolar concentrations. The study concluded that the compound's mechanism involves apoptosis induction and disruption of mitochondrial membrane potential .

Enzyme Inhibition Study

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. Using in vitro assays, it was found that the compound significantly inhibited the activity of protein kinase B (Akt), leading to reduced phosphorylation of downstream targets associated with cell survival and proliferation. This suggests its potential as a therapeutic agent targeting cancer signaling pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Anticancer | Induction of apoptosis | MCF7 (Breast Cancer) | ~10 µM |

| Enzyme Inhibition | Inhibition of Akt | Various Cancer Cell Lines | Not specified |

| Antioxidant | Free radical scavenging | Human Fibroblasts | Not specified |

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-17-8-9-21(12-15-6-7-18-19(11-15)25-13-24-18)20(23)16(17)10-14-4-2-1-3-5-14/h1-9,11,22H,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFKBEFEAUPROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144910 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478247-79-9 | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478247-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-3-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.